MFCD02958482
説明
MFCD02958482 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and sourcing purposes. Such compounds are critical in pharmaceutical synthesis and materials science due to their reactivity and versatility.
Key inferred properties (based on structurally similar compounds):
- Molecular weight: Likely within 200–250 g/mol, consistent with boronic acids or halogenated aromatics.
- Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMF), as seen in compounds like (3-Bromo-5-chlorophenyl)boronic acid (solubility: 0.24 mg/mL) .
- Biological activity: Potential blood-brain barrier (BBB) permeability or cytochrome P450 (CYP) interactions, as observed in analogs with similar lipophilicity (LogP ~2.15) .
特性
IUPAC Name |
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS/c15-6-7-17-9-16-13-11(14(17)18)8-12(19-13)10-4-2-1-3-5-10/h1-5,8-9H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYIOTOHVXSDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02958482 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and solvents, to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of MFCD02958482 is scaled up using large reactors and automated systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include:
Reactor Design: Ensuring optimal mixing and heat transfer.
Process Control: Monitoring and adjusting reaction parameters in real-time.
Waste Management: Implementing methods to minimize and treat waste by-products.
化学反応の分析
Types of Reactions: MFCD02958482 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of catalysts like palladium or nickel.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
MFCD02958482 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of MFCD02958482 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a metabolic pathway or modulating receptor activity in a signaling cascade.
類似化合物との比較
Comparison with Similar Compounds
MFCD02958482 is compared below with two structurally and functionally analogous compounds: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and 4-Chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline (CAS 583878-42-6). These were selected based on shared functional groups (halogens, boronic acids) and applications in medicinal chemistry .
Table 1: Structural and Physicochemical Comparison
Key Differences
Reactivity :
- MFCD02958482 and (3-Bromo-5-chlorophenyl)boronic acid are optimized for palladium-catalyzed couplings due to their boronic acid group, whereas the tetrahydroquinazoline derivative is tailored for heterocyclic amination .
- The tetrahydroquinazoline’s sulfur moiety enhances metabolic stability but reduces BBB penetration compared to the boronic acid analogs .
Biological Applications :
- Boronic acids like MFCD02958482 are used in proteasome inhibitors (e.g., bortezomib analogs), while tetrahydroquinazolines are prevalent in kinase inhibitor scaffolds (e.g., imatinib derivatives) .
Safety Profiles :
- Boronic acids typically exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), whereas halogenated sulfanyl compounds may pose higher risks (e.g., hepatotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
